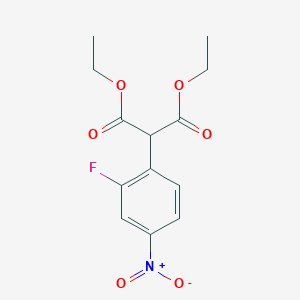

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate

Description

Historical Context and Development

The development of this compound represents an evolution in the classical malonic ester synthesis methodology that has been fundamental to organic chemistry since the early 20th century. The malonic ester synthesis, originally developed as a method for alkylating diethyl malonate at the alpha carbon position, has undergone significant refinements to accommodate more complex aromatic substituents. The introduction of fluorinated nitroaromatic substituents into malonate chemistry emerged from the growing recognition of fluorine's unique properties in pharmaceutical and materials science applications.

Historical precedents for incorporating aromatic substituents into malonate frameworks can be traced to early work on substituted malonic acid derivatives, which demonstrated their utility as reagents in organic synthesis. The specific combination of fluorine and nitro substituents in the ortho and para positions relative to the malonate attachment point represents a strategic design aimed at maximizing both electronic effects and synthetic versatility. This compound's development was facilitated by advances in nucleophilic aromatic substitution methodology, particularly the use of fluorinated nitrobenzene derivatives as electrophilic partners in malonate alkylation reactions.

The synthetic route to this compound typically involves nucleophilic aromatic substitution using diethyl malonate, sodium hydride, and 2-fluoro-4-methylnitrobenzene in dimethylformamide under reflux conditions. This methodology builds upon established protocols for malonate chemistry while incorporating modern techniques for handling fluorinated aromatic compounds. The development of efficient synthetic routes has been crucial for enabling widespread research applications and potential industrial implementations.

Significance in Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its unique combination of structural features that enable diverse synthetic transformations. The compound's significance stems from its dual nature as both a malonate ester, with its inherent synthetic versatility, and a fluorinated nitroaromatic compound, with enhanced electronic properties. The fluorine and nitro groups at the ortho and para positions, respectively, impart strong electron-withdrawing effects that fundamentally alter the compound's reactivity profile compared to traditional malonate derivatives.

The significance of this compound in synthetic organic chemistry is exemplified by its use in base-mediated reductive cyclization reactions for the synthesis of complex heterocyclic structures. Research has demonstrated that the compound serves as an effective precursor in the preparation of various heterocyclic frameworks through nucleophilic aromatic substitution and subsequent cyclization processes. The electron-withdrawing nature of the substituents facilitates these transformations by stabilizing negative charge development during reaction mechanisms.

In medicinal chemistry applications, the compound's significance is amplified by its ability to serve as a building block for fluorinated pharmaceutical intermediates. The presence of fluorine in the molecular structure is particularly valuable in drug design, as fluorine substitution often enhances metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds. The nitro group provides additional synthetic handles for further functionalization, including reduction to amine derivatives or participation in various condensation reactions.

The compound's role in modern synthetic methodology is further highlighted by its use in microwave-assisted synthesis protocols, which have demonstrated improved reaction efficiency and product yields. These methodological advances have broadened the scope of transformations accessible with this compound and enhanced its practical utility in research and development applications.

Position within Malonate Ester Derivatives

Within the broader family of malonate ester derivatives, this compound represents a sophisticated example of how classical synthetic frameworks can be modified to incorporate modern electronic and steric considerations. Traditional malonate esters, such as diethyl malonate itself, have served as fundamental building blocks in organic synthesis for over a century, primarily through the malonic ester synthesis and related alkylation reactions. The incorporation of aromatic substituents, particularly those with electron-withdrawing properties, represents a significant advancement in the functional scope of these compounds.

The position of this compound within malonate chemistry can be understood through comparison with related derivatives. Simple malonate esters typically exhibit pKa values around 13 for the alpha hydrogen atoms, making them readily deprotonated by alkoxide bases. The introduction of the electron-withdrawing 2-fluoro-4-nitrophenyl substituent significantly increases the acidity of the remaining alpha hydrogen, facilitating deprotonation and subsequent nucleophilic reactions under milder conditions than required for unsubstituted malonates.

Comparative analysis with other aromatic malonate derivatives reveals that the specific substitution pattern in this compound provides optimal electronic activation while maintaining synthetic accessibility. The ortho-fluorine substituent provides additional electronic withdrawal while the para-nitro group maximizes the overall electron-deficient nature of the aromatic system. This substitution pattern contrasts with other derivatives that may have different electronic profiles or synthetic challenges.

The compound's position is further defined by its enhanced reactivity in cyclocondensation reactions compared to traditional malonate esters. Research has shown that aromatic-substituted malonates can participate in cyclization reactions that are not accessible to simple alkyl-substituted derivatives, expanding the synthetic utility of the malonate framework. The specific electronic properties of the fluoro-nitro substitution pattern make this compound particularly effective in these transformations.

Current Research Landscape

The current research landscape surrounding this compound is characterized by active investigation into its synthetic applications, mechanistic behavior, and potential for pharmaceutical development. Contemporary research efforts focus on exploiting the compound's unique electronic properties for the synthesis of complex heterocyclic structures and its potential applications in medicinal chemistry.

Recent studies have demonstrated the compound's effectiveness in base-mediated nitrophenyl reductive cyclization reactions, which have emerged as powerful methods for constructing fused ring systems. These investigations have revealed that the compound can undergo intramolecular cyclization under basic conditions, facilitated by microwave irradiation, to yield structurally complex products in good to excellent yields. The optimization of reaction conditions, including solvent selection, temperature control, and base concentration, has been a major focus of current research efforts.

The mechanism of action research has revealed that the compound's biological activity likely involves redox reactions through the nitro group and enhanced binding affinity through the fluorine substituent. These mechanistic insights have informed ongoing efforts to develop derivatives with improved biological profiles and synthetic accessibility.

Current synthetic methodology research has focused on developing more efficient and scalable synthetic routes to the compound and its derivatives. Investigations into alternative synthetic approaches, including one-pot procedures and continuous flow methodologies, represent active areas of development. These efforts aim to address industrial scalability concerns and reduce the environmental impact of the synthetic process.

The compound's role in pharmaceutical research continues to expand, with investigations into its use as a precursor for various drug candidates. The unique combination of fluorine and nitro substituents makes it particularly attractive for developing compounds with enhanced pharmacological properties, including improved metabolic stability and target selectivity.

Properties

IUPAC Name |

diethyl 2-(2-fluoro-4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(15(18)19)7-10(9)14/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYIUPASHFMODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169550 | |

| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318471-58-8 | |

| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318471-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Reaction Conditions

| Reagent/Material | Role | Quantity/Concentration | Conditions |

|---|---|---|---|

| Diethyl malonate | Nucleophile precursor | ~20 g (125.7 mmol) | Dissolved in dry DMF |

| Sodium hydride (60% dispersion) | Strong base for deprotonation | ~5.28 g (132 mmol) | 0 °C, under inert atmosphere |

| 3,4-Difluoronitrobenzene | Electrophilic aromatic compound | ~10 g (62.85 mmol) | Added dropwise in DMF |

| N,N-Dimethylformamide (DMF) | Solvent | 100 mL | Anhydrous, dry conditions |

| Ammonium chloride (saturated) | Quenching agent | Excess | Ambient temperature |

| Ethyl acetate (EtOAc) | Extraction solvent | Multiple washes | Room temperature |

| Magnesium sulfate (MgSO4) | Drying agent | Sufficient amount | After extraction |

Stepwise Procedure

Generation of Carbanion: Sodium hydride (60% dispersion) is suspended in dry DMF and cooled to 0 °C. Diethyl malonate is added dropwise while maintaining the temperature to avoid side reactions. The mixture is stirred for 10 minutes to ensure complete formation of the malonate carbanion.

Nucleophilic Aromatic Substitution: A solution of 3,4-difluoronitrobenzene in DMF is added dropwise to the reaction mixture at 0 °C. The reaction mixture is then heated to 70 °C and stirred overnight to allow the substitution of one fluorine atom by the malonate anion, yielding Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Quenching and Extraction: After completion, the reaction is cooled to room temperature and quenched with saturated ammonium chloride solution. The organic product is extracted with ethyl acetate multiple times.

Purification: The combined organic layers are washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography or recrystallization.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl malonate + NaH | 0 °C, DMF | Diethyl malonate carbanion | Quantitative (in situ) |

| 2 | Carbanion + 3,4-difluoronitrobenzene | 70 °C, overnight, DMF | This compound | Up to 100% (reported) |

Alternative and Related Synthetic Routes

Substitution on 2-fluoro-4-nitrofluorobenzene: Similar nucleophilic aromatic substitution can be performed on 2-fluoro-4-nitrofluorobenzene with diethyl malonate under basic conditions, yielding the same product.

Reduction and Further Functionalization: The nitro group in this compound can be selectively reduced to the corresponding amine using palladium on carbon under hydrogen atmosphere or alternative reducing agents such as iron powder or zinc powder in alcoholic solvents. This intermediate is valuable for further synthetic transformations, including diazotization and halogenation reactions.

Research Findings and Data from Patents and Literature

A Chinese patent (CN108456140B) describes the preparation of 2-(2-fluoro-4-nitrophenyl)-2-diethyl methylmalonate by substitution of 3,4-difluoronitrobenzene and diethyl methylmalonate under similar conditions as above. The patent also details subsequent reduction of the nitro group to the amine and diazotization to introduce iodine substituents, illustrating the versatility of the prepared malonate intermediate.

The ChemicalBook synthesis route corroborates the use of sodium hydride in DMF at 0 °C for generating the malonate anion, followed by reaction with 3,4-difluoronitrobenzene at 70 °C overnight, yielding the target compound with high purity and yield.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Base for Deprotonation | Sodium hydride (NaH), 60% dispersion |

| Solvent | N,N-Dimethylformamide (DMF), anhydrous |

| Electrophile | 3,4-Difluoronitrobenzene or 2-fluoro-4-nitrofluorobenzene |

| Reaction Temperature | 0 °C for base addition; 70 °C for substitution reaction |

| Reaction Time | 10 min for carbanion formation; overnight (~16 h) for substitution |

| Work-up | Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying with MgSO4 |

| Purification | Silica gel chromatography or recrystallization |

| Yield | Up to 100% reported |

Notes on Industrial Scale-Up

Industrial synthesis typically optimizes reaction times and temperatures to maximize yield and minimize by-products.

Use of continuous flow reactors may improve heat management and reaction control.

Advanced purification techniques such as recrystallization and chromatographic methods ensure high purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include amino derivatives, reduced malonates, and substituted phenyl malonates, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The malonate ester moiety allows for further chemical modifications, making it a versatile intermediate in various pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Nitro Group Positioning

Dimethyl-2-(4-Fluoro-2-Nitrophenyl)malonate (1b)

- Structure : Methyl ester groups with a 4-fluoro-2-nitrophenyl substituent.

- Synthesis : Uses potassium carbonate (K2CO3) instead of NaH in DMF, yielding 55–78% .

- Application: Intermediate for antibacterial quinolones .

Dimethyl-2-(4-Chloro-2-Nitrophenyl)malonate (1c)

- Structure : Chlorine replaces fluorine at the para position.

- Molecular Weight : 287.65 g/mol (vs. 301.23 g/mol for the target compound) .

- Reactivity : Chlorine’s polarizability enhances electrophilicity at the aromatic ring but reduces electron-withdrawing strength compared to fluorine. This alters regioselectivity in SNAr reactions .

Diethyl 2-(Perfluorophenyl)malonate

Ester Group Modifications

Di-t-Butyl 2-(2-Nitrophenyl)malonate (8)

- Structure : Bulky t-butyl esters.

- Synthesis : Allylation reactions require K2CO3 and allyl bromide in DMF .

- Stability : Enhanced steric protection improves stability under acidic or oxidative conditions but reduces solubility in polar solvents .

Diethyl 2-(3-Methoxy-4-Nitrophenyl)malonate

- Structure : Methoxy group at the meta position.

- Application: Used in synthesizing methoxy-substituted quinolones, which exhibit altered pharmacokinetic profiles compared to fluoro analogs .

Functional Group Additions

Diethyl 2-((2,4-Difluorophenylamino)methylene)malonate (52)

- Structure: Amino-methylene group.

- Reactivity: Forms enamines for cyclocondensation into 6,8-difluoroquinolones .

- Yield : 99% in condensation reactions, highlighting efficiency in push-pull alkene formation .

Diethyl 2-(2-Phenylacetyl)malonate

Physicochemical and Spectral Properties

Melting Points

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Diethyl 2-(4-Chlorophenylamino)methylene)malonate | 63–65 | |

| Diethyl 2-(5,7-Dimethoxycoumarinyl)malonate | 155–156 | |

| Target Compound | Not Reported | — |

The absence of a melting point for the target compound suggests it may exist as an oil or require specialized crystallization conditions.

Biological Activity

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate (CAS Number: 318471-58-8) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of malonic acid featuring a fluorine atom and a nitro group on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 271.2 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly through redox reactions involving the nitro group and the reactivity of the malonate ester moiety.

The mechanism of action for this compound likely involves:

- Redox Reactions : The nitro group can undergo reduction, which may affect cellular signaling pathways.

- Binding to Biological Targets : The fluorine atom may enhance binding affinity to specific enzymes or receptors, influencing pharmacological activity.

- Chemical Modifications : The malonate structure allows for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced biological properties .

Synthesis

The synthesis of this compound typically involves the reaction of malonic acid derivatives with fluorinated nitrobenzene compounds under basic conditions. A common synthetic route includes:

- Reactants : 2,5-Difluoronitrobenzene and dimethyl malonate.

- Conditions : Reaction in a solvent like DMF (N,N-dimethylformamide) with caesium carbonate as a base at room temperature for optimal yield .

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally similar compounds, providing insights into potential applications for this compound:

-

Anticancer Studies : A study on pyrrolo[2,3-d]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, indicating that structural modifications like those found in this compound could yield compounds with similar or enhanced effects .

Compound IC50 (µM) Target Compound 5k 40 - 204 EGFR, Her2, VEGFR2 Compound 5e 29 - 59 Various cancer cell lines - Antimicrobial Activity : Similar malonates have demonstrated efficacy against bacterial strains, suggesting that this compound could also be effective in antimicrobial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.